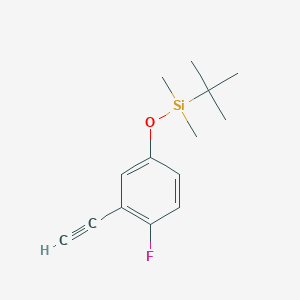![molecular formula C12H23ClN2O2 B1415868 Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride CAS No. 1902339-98-3](/img/structure/B1415868.png)
Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
概要
説明
Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride is a bicyclic compound featuring a tert-butyl ester group, an aminomethyl group, and a hydrochloride salt. This compound is notable for its rigid bicyclic structure, which imparts unique chemical and biological properties. It is used in various fields, including medicinal chemistry and organic synthesis, due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic structure.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction. This involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and an acid catalyst like sulfuric acid.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or amides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bicyclic structure to a more reduced form.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Imines, amides.
Reduction: Alcohols, reduced bicyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold in the design of new compounds with specific spatial arrangements.
Biology
The compound is studied for its potential biological activity. Its structure allows it to interact with various biological targets, making it a candidate for drug development. It is particularly interesting in the study of enzyme inhibitors and receptor ligands.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its stability and reactivity make it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
作用機序
The mechanism of action of tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bicyclic structure provides rigidity and specificity in binding.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or modulate the activity of enzymes by binding to their active sites.
Receptors: It can act as a ligand for various receptors, influencing signal transduction pathways.
Transport Proteins: The compound may interact with transport proteins, affecting the movement of molecules across cell membranes.
類似化合物との比較
Similar Compounds
- Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct chemical and biological properties compared to other similar compounds. Its rigid bicyclic structure and the presence of both an ester and an aminomethyl group make it particularly versatile in various applications.
By understanding the detailed synthesis, reactions, and applications of this compound, researchers can better utilize its unique properties in scientific and industrial contexts.
特性
IUPAC Name |
tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-9-5-4-8(6-9)10(14)7-13;/h8-10H,4-7,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQZXWVLRFATFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)
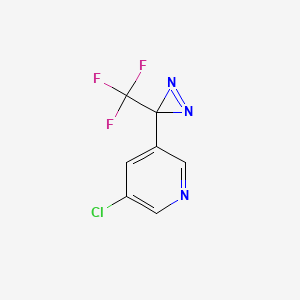
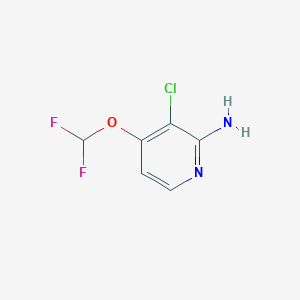
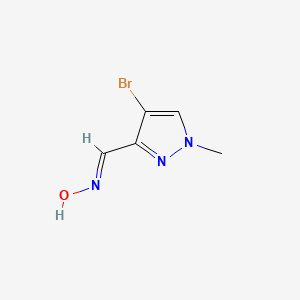
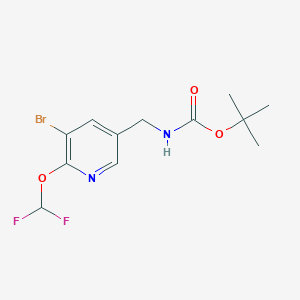

![6-Iodo-8-phenylimidazo[1,2-a]pyrazine](/img/structure/B1415796.png)
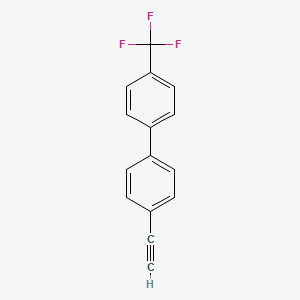

![tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate](/img/structure/B1415799.png)
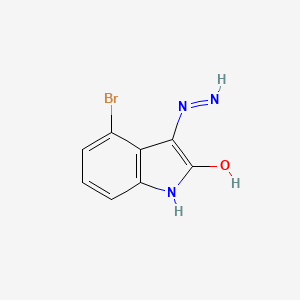
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine](/img/structure/B1415803.png)
![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride](/img/structure/B1415804.png)
